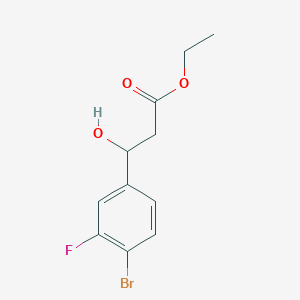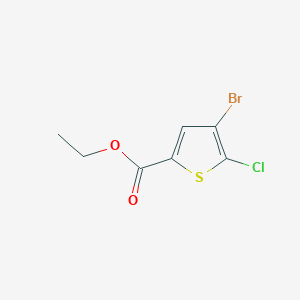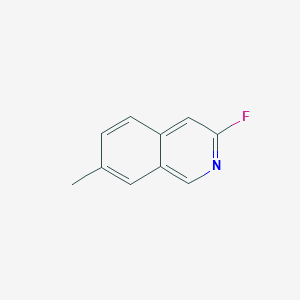
3-Fluoro-7-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, have garnered significant attention due to their unique properties, including biological activities and light-emitting characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated isoquinolines can be approached through several methodologies:
Direct Introduction of Fluorine: This involves the direct fluorination of the isoquinoline ring. For example, fluorine can be introduced using electrophilic fluorinating agents.
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring.
Simultaneous Installation:
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve scalable synthetic routes that ensure high yields and purity. These methods typically employ catalytic processes and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-7-methylisoquinoline can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-7-methylisoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of biological systems and interactions.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3-Fluoro-7-methylisoquinoline involves its interaction with specific molecular targets and pathwaysThis can lead to the modulation of biological pathways, resulting in various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-3-methylisoquinoline
- 3-Fluoroquinoline
- 5,6,8-Trifluoroquinoline
Uniqueness
3-Fluoro-7-methylisoquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science .
Eigenschaften
Molekularformel |
C10H8FN |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
3-fluoro-7-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 |
InChI-Schlüssel |
DDIBZOQRVLIZDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CN=C(C=C2C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)

![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)
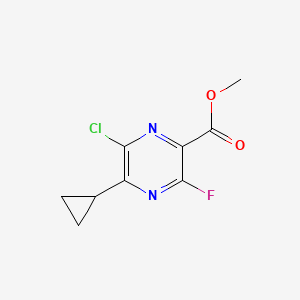


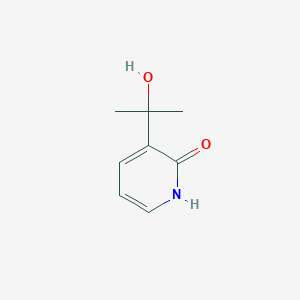


![Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669571.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
